

Application Notes and Protocols for Flow Cytometry Analysis Following MS8847 Treatment

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Compound of Interest

Compound Name: MS8847
Cat. No.: B12373836

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Introduction

MS8847 is a potent and selective Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of the Enhancer of Zeste Homolog 2 (EZH2). EZH2 is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2) and plays a critical role in gene silencing through the methylation of histone H3 on lysine 27 (H3K27). Aberrant EZH2 activity is implicated in the pathogenesis of various malignancies, including acute myeloid leukemia (AML) and triple-negative breast cancer (TNBC).[1] **MS8847** functions by recruiting the von Hippel-Lindau (VHL) E3 ubiquitin ligase to EZH2, leading to its ubiquitination and subsequent degradation by the proteasome.[1] This degradation of EZH2 has been shown to inhibit the proliferation of cancer cells.[1][2]

These application notes provide detailed protocols for the analysis of apoptosis and cell cycle progression in cancer cell lines treated with **MS8847** using flow cytometry. The accompanying data tables offer representative results to guide researchers in their experimental design and data interpretation.

Data Presentation

The following tables summarize quantitative data from representative flow cytometry experiments assessing the effect of **MS8847** on apoptosis and cell cycle distribution in AML and TNBC cell lines.

Table 1: Apoptosis Analysis in AML (MOLM-13) and TNBC (MDA-MB-231) Cell Lines Treated with **MS8847** for 48 hours.

Cell Line	Treatment	Concentration (μM)	Viable Cells (%)	Early Apoptotic Cells (%)	Late Apoptotic/Necrotic Cells (%)
MOLM-13 (AML)	Vehicle (DMSO)	-	95.2 \pm 2.1	3.1 \pm 0.8	1.7 \pm 0.5
MS8847	0.1	85.6 \pm 3.5	10.2 \pm 1.2	4.2 \pm 0.9	
MS8847	0.5	62.3 \pm 4.2	25.8 \pm 2.5	11.9 \pm 1.8	
MS8847	1.0	40.1 \pm 5.1	42.5 \pm 3.7	17.4 \pm 2.3	
MDA-MB-231 (TNBC)	Vehicle (DMSO)	-	96.8 \pm 1.5	2.5 \pm 0.6	0.7 \pm 0.3
MS8847	0.5	88.4 \pm 2.8	8.1 \pm 1.1	3.5 \pm 0.7	
MS8847	1.0	70.2 \pm 3.9	18.9 \pm 2.1	10.9 \pm 1.5	
MS8847	2.0	55.7 \pm 4.5	29.6 \pm 3.3	14.7 \pm 2.0	

Data are presented as mean \pm standard deviation from three independent experiments. The percentage of cells in each quadrant was determined by Annexin V and Propidium Iodide staining followed by flow cytometry analysis.

Table 2: Cell Cycle Analysis in AML (MOLM-13) and TNBC (MDA-MB-231) Cell Lines Treated with **MS8847** for 72 hours.

Cell Line	Treatment	Concentration (μM)	G0/G1 Phase (%)	S Phase (%)	G2/M Phase (%)	Sub-G1 (Apoptosis) (%)
MOLM-13 (AML)	Vehicle (DMSO)	-	45.3 \pm 2.5	38.1 \pm 1.9	16.6 \pm 1.2	2.1 \pm 0.4
MS8847	0.1	55.8 \pm 3.1	29.5 \pm 2.3	14.7 \pm 1.8	4.5 \pm 0.8	
MS8847	0.5	68.2 \pm 4.0	18.3 \pm 1.7	13.5 \pm 1.5	9.8 \pm 1.2	
MS8847	1.0	75.1 \pm 4.5	10.2 \pm 1.1	14.7 \pm 1.9	15.3 \pm 1.9	
MDA-MB-231 (TNBC)	Vehicle (DMSO)	-	50.1 \pm 3.0	28.9 \pm 2.2	21.0 \pm 1.8	1.5 \pm 0.3
MS8847	0.5	60.5 \pm 3.5	22.1 \pm 1.9	17.4 \pm 1.6	3.8 \pm 0.7	
MS8847	1.0	72.3 \pm 4.1	15.4 \pm 1.5	12.3 \pm 1.3	8.7 \pm 1.1	
MS8847	2.0	78.9 \pm 4.8	9.8 \pm 1.0	11.3 \pm 1.2	13.2 \pm 1.6	

Data are presented as mean \pm standard deviation from three independent experiments. Cell cycle distribution was determined by Propidium Iodide staining of fixed cells followed by flow cytometry analysis.

Experimental Protocols

Protocol 1: Analysis of Apoptosis by Annexin V and Propidium Iodide Staining

This protocol details the procedure for quantifying apoptosis in cells treated with **MS8847** using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry.

Materials:

- AML (e.g., MOLM-13) or TNBC (e.g., MDA-MB-231) cell lines
- Complete cell culture medium

- **MS8847** stock solution (in DMSO)
- Phosphate-Buffered Saline (PBS)
- Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
- Flow cytometer

Procedure:

- **Cell Seeding:** Seed cells in 6-well plates at a density that allows for logarithmic growth during the experiment.
- **Drug Treatment:** After 24 hours, treat the cells with various concentrations of **MS8847** (e.g., 0.1, 0.5, 1.0 μM for AML; 0.5, 1.0, 2.0 μM for TNBC) or DMSO as a vehicle control. Incubate for the desired time period (e.g., 48 hours).
- **Cell Harvesting:**
 - For suspension cells (e.g., MOLM-13), gently collect the cells by centrifugation.
 - For adherent cells (e.g., MDA-MB-231), collect the culture medium (containing floating apoptotic cells) and then detach the adherent cells using a gentle cell scraper or trypsin. Combine the detached cells with the collected medium.
- **Washing:** Wash the cells twice with ice-cold PBS by centrifugation at 300 x g for 5 minutes.
- **Staining:**
 - Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1×10^6 cells/mL.
 - Transfer 100 μL of the cell suspension (1×10^5 cells) to a flow cytometry tube.
 - Add 5 μL of Annexin V-FITC and 5 μL of Propidium Iodide to the cell suspension.
 - Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

- Flow Cytometry Analysis:
 - Add 400 μ L of 1X Binding Buffer to each tube.
 - Analyze the samples on a flow cytometer within one hour.
 - Use unstained cells, cells stained with only Annexin V-FITC, and cells stained with only Propidium Iodide as controls to set up compensation and gates.
 - Collect at least 10,000 events per sample.
- Data Analysis:
 - Viable cells: Annexin V-negative and PI-negative.
 - Early apoptotic cells: Annexin V-positive and PI-negative.
 - Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Protocol 2: Analysis of Cell Cycle by Propidium Iodide Staining

This protocol describes the analysis of cell cycle distribution in cells treated with **MS8847** using Propidium Iodide (PI) staining of fixed cells.

Materials:

- AML (e.g., MOLM-13) or TNBC (e.g., MDA-MB-231) cell lines
- Complete cell culture medium
- **MS8847** stock solution (in DMSO)
- Phosphate-Buffered Saline (PBS)
- 70% Ethanol (ice-cold)
- Propidium Iodide (PI) staining solution (50 μ g/mL PI, 100 μ g/mL RNase A in PBS)

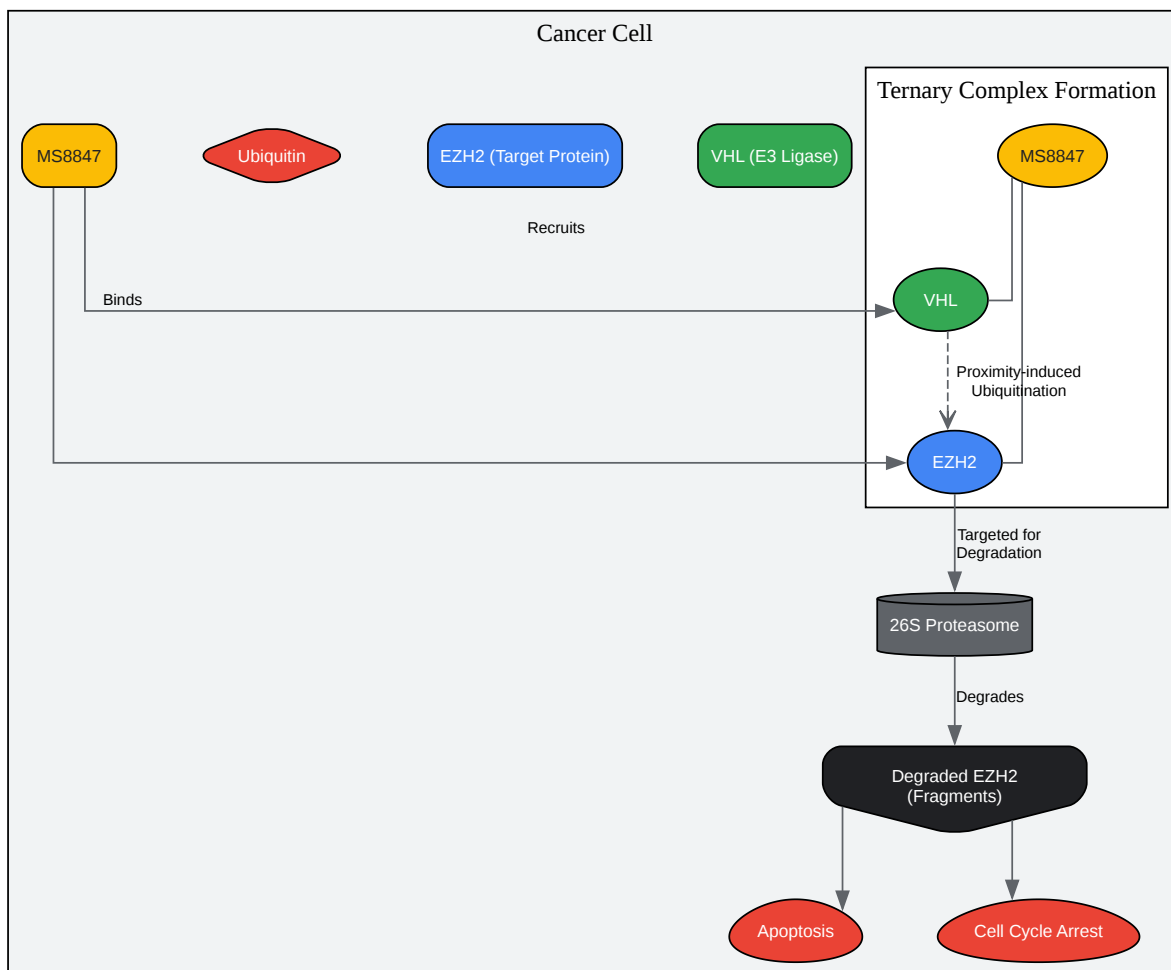
- Flow cytometer

Procedure:

- Cell Seeding: Seed cells in 6-well plates as described in Protocol 1.
- Drug Treatment: Treat cells with various concentrations of **MS8847** or DMSO for the desired time period (e.g., 72 hours).
- Cell Harvesting: Harvest cells as described in Protocol 1.
- Washing: Wash the cells once with ice-cold PBS.
- Fixation:
 - Resuspend the cell pellet in 1 mL of ice-cold PBS.
 - While gently vortexing, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells.
 - Incubate at -20°C for at least 2 hours (or overnight).
- Staining:
 - Centrifuge the fixed cells at 500 x g for 5 minutes and discard the supernatant.
 - Wash the cell pellet with PBS.
 - Resuspend the pellet in 500 µL of PI staining solution.
- Incubation: Incubate the cells in the dark at room temperature for 30 minutes.
- Flow Cytometry Analysis:
 - Analyze the samples on a flow cytometer.
 - Collect at least 10,000 events per sample.
- Data Analysis: Use appropriate software (e.g., FlowJo, ModFit LT) to analyze the cell cycle distribution based on the DNA content histogram to determine the percentage of cells in the

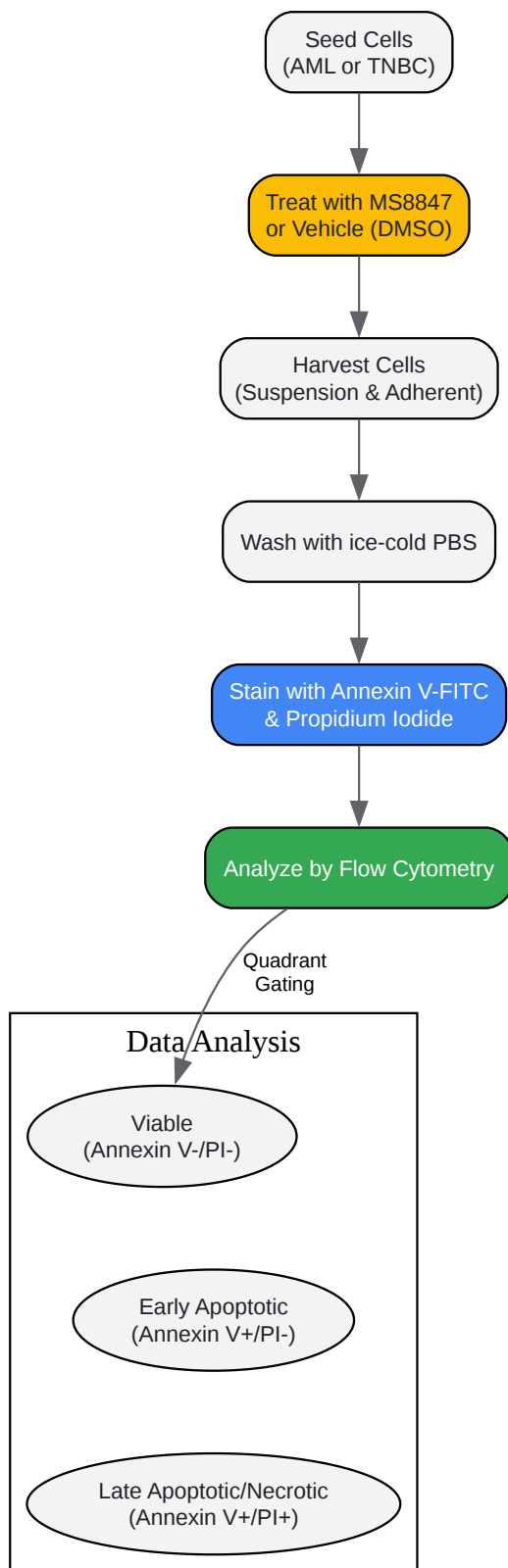
G0/G1, S, and G2/M phases, as well as the sub-G1 population indicative of apoptotic cells.

Mandatory Visualization



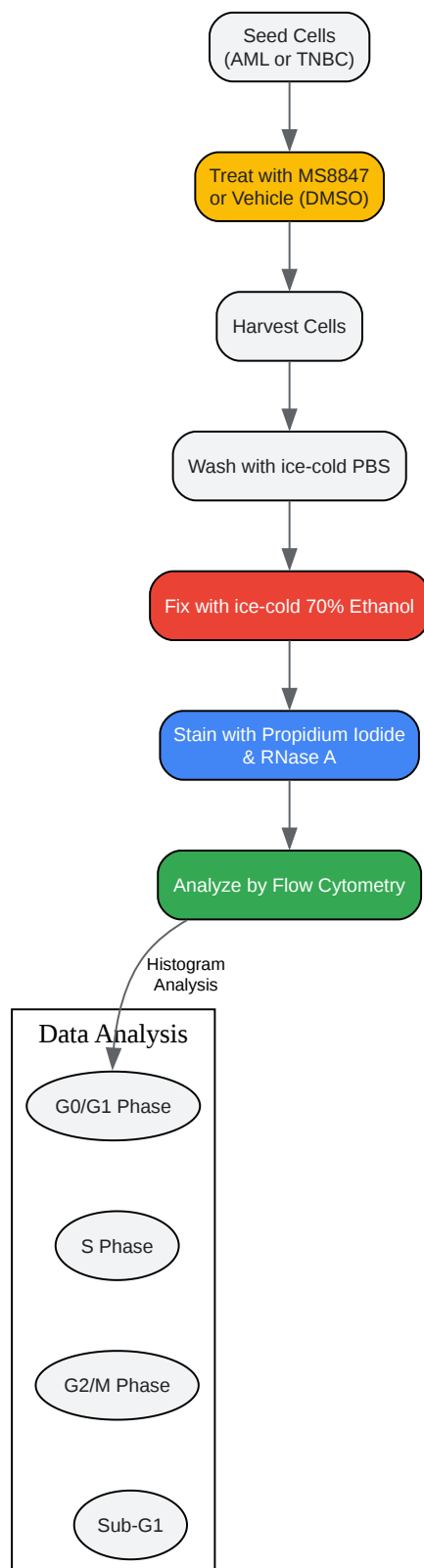
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Caption: Mechanism of action of **MS8847** leading to EZH2 degradation and downstream cellular effects.



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Caption: Experimental workflow for apoptosis analysis using flow cytometry.



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Caption: Experimental workflow for cell cycle analysis using flow cytometry.

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